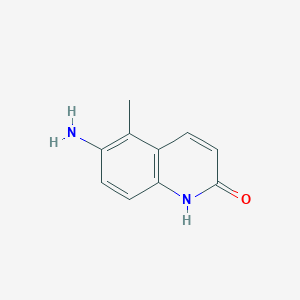

6-Amino-5-méthyl-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-5-methyl-1H-quinolin-2-one is a derivative of quinolin-2-one . Quinolin-2-ones are important classes of compounds due to their prevalence in natural products and pharmacologically useful compounds .

Synthesis Analysis

The synthesis of quinolin-2-ones, including 6-Amino-5-methyl-1H-quinolin-2-one, has been achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production . Another unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has also been reported .Chemical Reactions Analysis

The synthesis of quinolin-2-ones, including 6-Amino-5-methyl-1H-quinolin-2-one, involves direct carbonylation of C–H bonds with CO, CO2, and BTC . Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .Applications De Recherche Scientifique

Synthèse des Quinolin-2-ones et des Phénanthridin-6-ones

Les dérivés de la quinolin-2-one et de la phénanthridin-6-one sont des matières premières très importantes pour les médicaments, les matériaux aux applications diverses et comme réactifs en synthèse organique . La synthèse des quinolin-2-ones et des phénanthridin-6-ones par carbonylation directe est non seulement pratique et efficace, mais également applicable au marquage isotopique du carbone carbonyle, ce qui est bénéfique pour la découverte et la production de médicaments ultérieures .

Carbonylation Directe des Liaisons C–H

La carbonylation directe des liaisons C–H pour synthétiser des quinolin-2-ones et des polyhétérocycles avec du monoxyde de carbone (CO), du dioxyde de carbone (CO2) et du triphosgène (BTC) a été étudiée . Cette méthode est pratique et très significative pour la recherche scientifique et les applications industrielles .

Synthèse Photocatalytique

Les quinolin-2(1H)-ones sont l'une des classes importantes de composés en raison de leur prévalence dans les produits naturels et dans les composés pharmacologiquement utiles . Une approche photocatalytique non conventionnelle et jusqu'alors inconnue pour leur synthèse à partir d'oxydes de quinoline-N facilement disponibles a été présentée . Cette méthode photocatalytique à économie atomique élevée sans réactif, avec une faible charge catalytique, un rendement élevé et aucun sous-produit indésirable, offre une alternative plus verte efficace à toutes les synthèses conventionnelles rapportées à ce jour .

Étude Antivirale

Les composés contenant des amines hétéroaryles à cinq chaînons ont montré une activité antivirale relativement plus élevée contre le virus de la maladie de Newcastle, presque au même niveau que le médicament commercial antiviral bien connu, la ribavirine . Une modification supplémentaire de ces amines donnerait certainement une molécule leader pour les thérapies antivirales .

Orientations Futures

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and given a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

Mécanisme D'action

Target of Action

Quinoline-containing compounds, which include 6-amino-5-methyl-1h-quinolin-2-one, have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

For instance, they can inhibit tumor growth by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been associated with a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . These activities suggest that quinoline derivatives may interact with multiple biochemical pathways.

Result of Action

Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

6-amino-5-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-7-2-5-10(13)12-9(7)4-3-8(6)11/h2-5H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBOFKBEJVHKPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2468319.png)

![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)

![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2468321.png)

![2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2468326.png)

![3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide](/img/structure/B2468327.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2468328.png)

![1-(Furan-3-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2468329.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2468334.png)